molecular formula C11H10N4 B043388 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline CAS No. 147293-13-8

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline

Cat. No.: B043388
CAS No.: 147293-13-8
M. Wt: 198.22 g/mol
InChI Key: SGZHQYMPAAWYIT-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline is a heterocyclic aromatic amine that is known for its mutagenic properties. It is commonly found in protein pyrolysates and high-temperature cooked meats, making it a significant compound in food chemistry and toxicology .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline (also known as 3M-IMQ) is the DNA in cells . It is a highly mutagenic compound that can interact with DNA and cause mutations .

Mode of Action

3M-IMQ interacts with its targets by inducing the formation of single-base substitutions and exon deletions . This interaction can lead to changes in the genetic material of the cells, which can result in mutations .

Biochemical Pathways

3M-IMQ affects the biochemical pathways involved in DNA synthesis and repair . It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Pharmacokinetics

In humans, 3M-IMQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The result of 3M-IMQ’s action is the induction of mutations in cells . It can cause single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . This can potentially lead to the development of diseases such as cancer .

Action Environment

The action of 3M-IMQ can be influenced by environmental factors. It is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . These environmental sources can increase the exposure to 3M-IMQ, thereby influencing its action, efficacy, and stability .

Preparation Methods

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. This process includes several steps of treatment and purification to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylimidazo[4,5-h]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-8-5-4-7-3-2-6-13-9(7)10(8)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHQYMPAAWYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=CC=N3)C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163647
Record name 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-13-8
Record name 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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